Spikenard extract

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

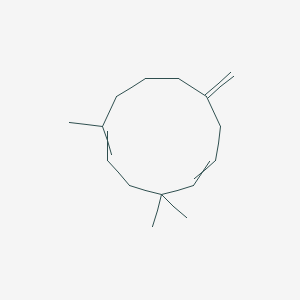

Spikenard extract, also known as Nardostachys jatamansi extract, is derived from the rhizomes of the Nardostachys jatamansi plant, a flowering plant in the honeysuckle family. This plant is native to the Himalayan regions of Nepal, China, and India. The extract is known for its aromatic, amber-colored essential oil, which has been used for centuries in traditional medicine, perfumery, and religious ceremonies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method of obtaining spikenard extract is through the steam distillation of the rhizomes of Nardostachys jatamansi. The rhizomes are crushed and subjected to steam distillation, which separates the essential oil from the plant material .

Industrial Production Methods: In industrial settings, the extraction process involves the following steps:

Harvesting: The rhizomes are harvested from mature plants.

Drying: The harvested rhizomes are dried to reduce moisture content.

Crushing: The dried rhizomes are crushed into smaller pieces to facilitate the extraction process.

Steam Distillation: The crushed rhizomes are subjected to steam distillation, where steam is passed through the plant material to vaporize the essential oil.

Condensation: The vaporized oil is then condensed back into liquid form and collected.

Analyse Chemischer Reaktionen

Types of Reactions: Spikenard extract undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert certain ketones in the extract to alcohols.

Substitution: The extract can undergo substitution reactions, particularly in the presence of halogens or other reactive groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens such as chlorine and bromine are often used in substitution reactions.

Major Products:

Valerenal: Formed through the oxidation of sesquiterpenes.

Valerenic Acid: Another oxidation product of sesquiterpenes.

Alcohols: Formed through the reduction of ketones.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of spikenard extract involves several molecular targets and pathways:

Neurotransmitter Modulation: The extract increases the levels of gamma-aminobutyric acid (GABA) in the brain, which has a calming effect and reduces anxiety.

Anti-inflammatory Pathways: The extract inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines and enzymes.

Antioxidant Activity: The extract has been shown to increase the activity of antioxidant enzymes, protecting cells from oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Spikenard extract is unique in its chemical composition and therapeutic properties. it shares similarities with other compounds:

Valerian Root Extract: Both extracts contain sesquiterpenes and have sedative and anxiolytic properties.

Agarwood Oil: Similar to this compound, agarwood oil has a calming effect and is used in aromatherapy.

Lavender Oil: Both extracts are used in traditional medicine for their calming and anti-inflammatory properties.

Eigenschaften

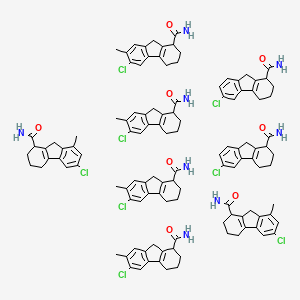

Molekularformel |

C118H124Cl8N8O8 |

|---|---|

Molekulargewicht |

2065.9 g/mol |

IUPAC-Name |

6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide |

InChI |

InChI=1S/6C15H16ClNO.2C14H14ClNO/c4*1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;2*1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;2*15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h4*5,7,11H,2-4,6H2,1H3,(H2,17,18);2*5-6,11H,2-4,7H2,1H3,(H2,17,18);2*4-5,7,11H,1-3,6H2,(H2,16,17) |

InChI-Schlüssel |

CVULIBDCMHJJSF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 8-bromo-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B15285731.png)

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B15285750.png)

![1-[(2S)-1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea](/img/structure/B15285752.png)

![[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15285757.png)

![[2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15285763.png)

![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphos pholanyl-1-oxide]benzene](/img/structure/B15285792.png)

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt](/img/structure/B15285797.png)

![2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy-](/img/structure/B15285801.png)